molecular formula C20H27N3O3 B280317 ethyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

ethyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Katalognummer: B280317
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: MKVRPTQVCYBAOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, also known as DMQX, is a potent and selective antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. AMPA receptors are glutamate-gated ion channels that mediate fast excitatory neurotransmission in the central nervous system (CNS). DMQX has been widely used as a research tool to investigate the role of AMPA receptors in various physiological and pathological processes.

Wirkmechanismus

Ethyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate acts as a competitive antagonist of AMPA receptors by binding to the receptor's ligand-binding domain and preventing the binding of glutamate, the endogenous agonist of the receptor. By blocking the activation of AMPA receptors, this compound inhibits the influx of calcium ions into the postsynaptic neuron, which is necessary for the induction of long-term potentiation (LTP) and other forms of synaptic plasticity.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to inhibit the induction of LTP in hippocampal slices, as well as to impair spatial learning and memory in rodents. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, possibly by reducing excitotoxicity and oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

Ethyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has several advantages as a research tool. It is a highly potent and selective antagonist of AMPA receptors, which allows for precise manipulation of AMPA receptor function. This compound is also relatively stable and easy to handle, which makes it suitable for use in in vitro and in vivo experiments. However, this compound has some limitations as well. It has a relatively short half-life in vivo, which limits its usefulness for long-term studies. This compound can also have off-target effects on other ion channels and receptors, which can complicate data interpretation.

Zukünftige Richtungen

There are several future directions for research on ethyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate and AMPA receptors. One direction is to investigate the role of AMPA receptors in the pathophysiology of various neurological and psychiatric disorders, and to develop novel therapeutics targeting AMPA receptors. Another direction is to explore the molecular mechanisms underlying the regulation of AMPA receptor function, including the role of auxiliary subunits and post-translational modifications. Finally, further studies are needed to elucidate the physiological and pathological roles of specific AMPA receptor subtypes, and to develop selective modulators of these subtypes.

Synthesemethoden

Ethyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid ethyl ester in the presence of a base, followed by reduction of the resulting imine with sodium borohydride. The final product is obtained after purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has been extensively used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes. For example, this compound has been used to study the contribution of AMPA receptors to synaptic plasticity, learning, and memory. This compound has also been used to investigate the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's diseases, as well as in psychiatric disorders such as depression and schizophrenia.

Eigenschaften

Molekularformel

C20H27N3O3

Molekulargewicht

357.4 g/mol

IUPAC-Name

ethyl 4-(1,5-dimethylpyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C20H27N3O3/c1-7-26-19(25)16-11(2)22-14-8-20(4,5)9-15(24)18(14)17(16)13-10-21-23(6)12(13)3/h10,17,22H,7-9H2,1-6H3

InChI-Schlüssel

MKVRPTQVCYBAOQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC2=C(C1C3=C(N(N=C3)C)C)C(=O)CC(C2)(C)C)C

Kanonische SMILES

CCOC(=O)C1=C(NC2=C(C1C3=C(N(N=C3)C)C)C(=O)CC(C2)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.